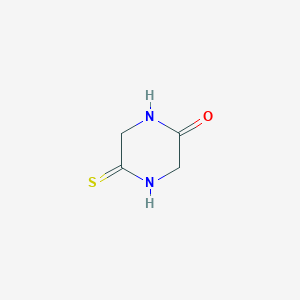
5-Thioxopiperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Thioxopiperazin-2-one is a heterocyclic compound that features a piperazine ring with a thioxo group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Thioxopiperazin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl 1-phenylpiperidine-4-carboxylate with hydrazine hydrate in ethanol, followed by refluxing for several hours . The reaction progress is monitored using thin-layer chromatography (TLC), and the product is isolated by cooling the reaction mixture and precipitating the solid .
Industrial Production Methods: Industrial production methods for this compound often involve optimized catalytic processes to enhance yield and purity. For instance, asymmetric catalytic methodologies have been developed to prepare piperazin-2-ones, which can be adapted for the synthesis of this compound . These methods are advantageous for large-scale production due to their efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: 5-Thioxopiperazin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the thioxo group and the piperazine ring, which provide multiple reactive sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the thioxo group to a thiol or a sulfide.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, sulfides, and various substituted piperazine derivatives. These products have diverse applications in medicinal chemistry and materials science.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 5-Thioxopiperazin-2-one involves its interaction with specific molecular targets and pathways. The thioxo group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This mechanism is particularly relevant in its antimicrobial and antitubercular effects, where it disrupts essential biological processes in pathogenic microorganisms .
Comparación Con Compuestos Similares
2,5-Diketopiperazine: This compound shares a similar piperazine ring structure but lacks the thioxo group.
Piperazin-2-one: Another related compound, which also features a piperazine ring but with different substituents.
Uniqueness: 5-Thioxopiperazin-2-one is unique due to the presence of the thioxo group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and synthetic methodologies.
Propiedades
Fórmula molecular |
C4H6N2OS |
|---|---|
Peso molecular |
130.17 g/mol |
Nombre IUPAC |
5-sulfanylidenepiperazin-2-one |
InChI |
InChI=1S/C4H6N2OS/c7-3-1-6-4(8)2-5-3/h1-2H2,(H,5,7)(H,6,8) |
Clave InChI |
IQRMGOMZGHIOIW-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)NCC(=S)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


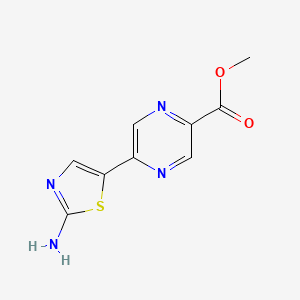
![8-Methylpyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B13101620.png)

![2-(4-Bromophenyl)-N-cyclohexylimidazo[1,2-A]pyridin-3-amine](/img/structure/B13101633.png)
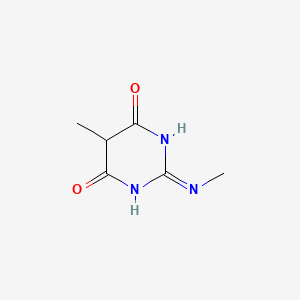
![8-Ethoxy-5-methoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine](/img/structure/B13101653.png)
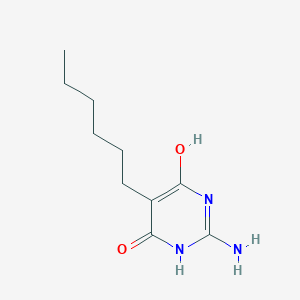
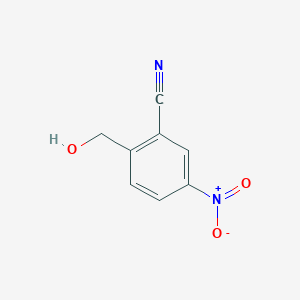
![4-[3-(2,6-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13101674.png)
![9-(Trifluoromethyl)dibenzo[b,e]thiepin-11(6H)-one](/img/structure/B13101681.png)
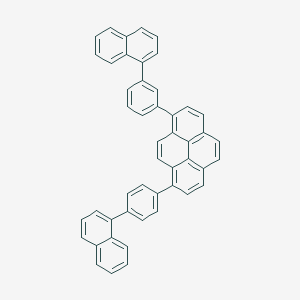
![tert-Butyl 3-(3-bromo-7-methoxypyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate](/img/structure/B13101688.png)
![6-Bromo-3-(2-isopropylphenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13101699.png)

